(s)-3-(p-Methylphenyl)-beta-alanine

Übersicht

Beschreibung

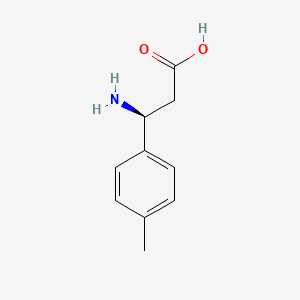

(s)-3-(p-Methylphenyl)-beta-alanine is an organic compound that belongs to the class of beta-alanine derivatives It features a para-methylphenyl group attached to the beta-alanine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-(p-Methylphenyl)-beta-alanine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of p-methylbenzaldehyde and glycine.

Condensation Reaction:

p-Methylbenzaldehyde undergoes a condensation reaction with glycine in the presence of a suitable catalyst, such as sodium hydroxide, to form the Schiff base intermediate.Reduction: The Schiff base intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

Catalytic Hydrogenation: Employing catalytic hydrogenation techniques to achieve high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

(s)-3-(p-Methylphenyl)-beta-alanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield amines.

Substitution: The para-methyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

- p-Methylbenzoic acid. p-Methylphenylamine. p-Nitromethylbenzene or p-Halomethylbenzene.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block : (s)-3-(p-Methylphenyl)-beta-alanine serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various reactions (e.g., oxidation, reduction, substitution) allows chemists to modify its structure for diverse applications.

Biology

- Biological Pathways : The compound is investigated for its potential role in modulating biological pathways. It may interact with specific enzymes or receptors involved in metabolic processes, influencing signaling pathways related to inflammation and pain.

Medicine

- Therapeutic Properties : Research has explored the anti-inflammatory and analgesic effects of this compound. Preliminary studies suggest that it may have potential therapeutic applications in treating conditions associated with pain and inflammation.

Industry

- Specialty Chemicals : The compound is utilized in the production of specialty chemicals that require specific properties due to its unique structure. Its applications extend to materials science where it contributes to the development of new materials with tailored characteristics.

A study evaluated the anti-inflammatory effects of this compound in vivo using animal models. Results indicated a significant reduction in inflammatory markers when administered at specific dosages, highlighting its potential as a therapeutic agent .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis route for this compound using continuous flow reactors. This approach enhanced yield and purity compared to traditional batch methods, demonstrating industrial viability for large-scale production.

Wirkmechanismus

The mechanism of action of (s)-3-(p-Methylphenyl)-beta-alanine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways.

Pathways: It can modulate signaling pathways related to inflammation and pain, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(s)-3-(p-Chlorophenyl)-beta-alanine: Similar structure but with a chlorine substituent instead of a methyl group.

(s)-3-(p-Methoxyphenyl)-beta-alanine: Contains a methoxy group in place of the methyl group.

Uniqueness

(s)-3-(p-Methylphenyl)-beta-alanine is unique due to its specific para-methylphenyl substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.

Biologische Aktivität

(S)-3-(p-Methylphenyl)-beta-alanine, often referred to as a derivative of beta-alanine, has been the subject of various studies due to its potential biological activities. This article synthesizes current knowledge regarding its biochemical properties, mechanisms of action, and implications in health and performance enhancement.

Overview

This compound is structurally related to beta-alanine, an amino acid that plays a crucial role in the synthesis of carnosine, a dipeptide found in muscle and brain tissues. The compound's unique p-methylphenyl group may influence its biological activity and pharmacological properties.

The primary mechanism through which this compound exerts its effects is by elevating carnosine levels in muscle tissues. Carnosine acts as a buffer against acidification during high-intensity exercise, thereby potentially enhancing performance and delaying fatigue.

-

Carnosine Synthesis :

- Beta-alanine is a rate-limiting precursor for carnosine synthesis. Supplementation with beta-alanine has been shown to increase muscle carnosine concentrations significantly.

-

pH Buffering :

- Carnosine helps maintain pH levels during intense exercise by buffering hydrogen ions, which accumulate during anaerobic metabolism.

-

Antioxidant Properties :

- Carnosine also exhibits antioxidant properties, helping to mitigate oxidative stress in cells.

Performance Enhancement

Numerous studies have investigated the effects of beta-alanine supplementation on exercise performance:

- Meta-Analysis Results : A meta-analysis indicated that beta-alanine supplementation can lead to significant improvements in exercise capacity and performance, particularly in high-intensity activities lasting 1 to 4 minutes .

- Case Studies : In a study involving recreational athletes, those supplementing with beta-alanine showed an improvement in time to exhaustion (TTE) during cycling tests compared to placebo groups .

| Study | Participants | Dosage | Duration | Outcome |

|---|---|---|---|---|

| Sale et al. 2011 | 10 males | 6.4 g/d | 28 days | 2.85% improvement in cycling capacity |

| Smith et al. 2009 | 18 males | 6 g/d | 21 days | Improved TTE at high power output |

| Walter et al. 2010 | 14 females | 6 g/d | 21 days | Significant improvement in TTE |

Safety and Side Effects

While generally considered safe, beta-alanine supplementation can cause paraesthesia (tingling sensation), especially at doses exceeding 800 mg . This side effect is typically transient and can be mitigated with sustained-release formulations.

Implications for Health and Performance

The biological activity of this compound suggests potential applications not only in sports nutrition but also in therapeutic settings:

- Athletic Performance : Enhanced endurance and reduced fatigue during high-intensity exercises make it an appealing supplement for athletes.

- Neurological Benefits : Given carnosine's neuroprotective effects, there may be potential therapeutic benefits for neurodegenerative diseases.

Eigenschaften

IUPAC Name |

(3S)-3-amino-3-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDAKEOBPKFUAH-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353300 | |

| Record name | (s)-3-(p-methylphenyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479065-00-4 | |

| Record name | (s)-3-(p-methylphenyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 479065-00-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.